4-Amino-6-(2-etoxi fenil)pirimidina

Descripción general

Descripción

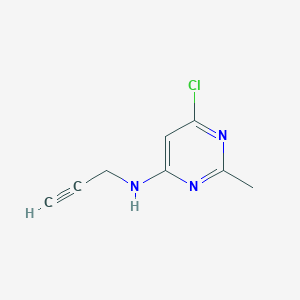

6-(2-Ethoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(2-Ethoxyphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Ethoxyphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Antiinflamatorias

Los derivados de pirimidina, incluyendo la 4-Amino-6-(2-etoxi fenil)pirimidina, han sido estudiados por sus propiedades antiinflamatorias. Estos compuestos pueden inhibir la expresión y las actividades de mediadores inflamatorios clave como la prostaglandina E2, la sintasa de óxido nítrico inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y ciertas interleucinas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios.

Actividad Anticancerígena

Estudios recientes han sintetizado y caracterizado bases de Schiff de pirimidina, incluyendo derivados de this compound, por su actividad antibacteriana contra Enterococcus faecalis y actividad antineoplásica contra el adenocarcinoma gástrico . La presencia de un enlace -C=N- en la posición 5 del núcleo de pirimidina aumenta su actividad, lo que sugiere que estos compuestos podrían desarrollarse aún más como agentes anticancerígenos.

Investigación Antiviral

Los nuevos derivados de pirimidina han mostrado resultados prometedores en estudios antivirales. Por ejemplo, ciertos derivados de benzamida de pirimidina exhibieron una actividad antiviral 4 a 7 veces mayor que la del fármaco comercial estructuralmente similar Pemetrexed contra el virus de la enfermedad de Newcastle . Esto indica el potencial de la this compound en el desarrollo de nuevos fármacos antivirales.

Síntesis y Desarrollo de Fármacos

La estructura del compuesto se ha utilizado en la síntesis de diversos derivados de pirimidina. Estas síntesis contribuyen a la comprensión de las relaciones estructura-actividad (SAR), que son cruciales para el desarrollo de fármacos. Las SAR proporcionan información sobre la síntesis de nuevos análogos de pirimidina con actividades mejoradas y toxicidad mínima .

Ensayos de Actividad Biológica

Las bases de Schiff de pirimidina, relacionadas con la this compound, se han sometido a ensayos de actividad biológica. Estos estudios incluyen investigaciones computacionales como el análisis de predicción ADME y el acoplamiento molecular para evaluar las propiedades biológicas en función de sus características citotóxicas . Estos ensayos son esenciales para predecir la seguridad y eficacia de los posibles candidatos a fármacos.

Desarrollo de Farmacóforos

Como potente farmacóforo, la pirimidina y sus derivados, incluida la this compound, son integrales en el desarrollo de nuevos fármacos. Su amplia presencia en la naturaleza y los compuestos sintéticos, incluidos los fármacos, destaca su importancia en la química medicinal .

Mecanismo De Acción

Target of Action

The primary target of 6-(2-Ethoxyphenyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.

Mode of Action

6-(2-Ethoxyphenyl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the normal function of the enzyme, leading to changes in the metabolic processes it controls.

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase by 6-(2-Ethoxyphenyl)pyrimidin-4-amine affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the disruption of cell membrane integrity in microorganisms, contributing to its antimicrobial activity.

Result of Action

The result of 6-(2-Ethoxyphenyl)pyrimidin-4-amine’s action is the inhibition of the acetyl-CoA carboxylase enzyme, leading to disruption of fatty acid biosynthesis . This disruption can lead to cell death in microorganisms, demonstrating the compound’s antimicrobial activity.

Análisis Bioquímico

Biochemical Properties

6-(2-Ethoxyphenyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrimidine derivatives, including 6-(2-Ethoxyphenyl)pyrimidin-4-amine, have been shown to interact with enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and dihydrofolate reductase . These interactions can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cell proliferation .

Cellular Effects

6-(2-Ethoxyphenyl)pyrimidin-4-amine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, pyrimidine derivatives, including 6-(2-Ethoxyphenyl)pyrimidin-4-amine, have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 6-(2-Ethoxyphenyl)pyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and disrupting biochemical pathways . For instance, 6-(2-Ethoxyphenyl)pyrimidin-4-amine can inhibit thymidylate synthase, leading to a decrease in thymidine triphosphate (TTP) levels and subsequent inhibition of DNA synthesis . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2-Ethoxyphenyl)pyrimidin-4-amine can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 6-(2-Ethoxyphenyl)pyrimidin-4-amine has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 6-(2-Ethoxyphenyl)pyrimidin-4-amine vary with different dosages in animal models . At low doses, this compound has been shown to exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At high doses, 6-(2-Ethoxyphenyl)pyrimidin-4-amine can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits therapeutic effects at doses below a certain threshold and toxic effects at doses above this threshold .

Metabolic Pathways

6-(2-Ethoxyphenyl)pyrimidin-4-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Additionally, 6-(2-Ethoxyphenyl)pyrimidin-4-amine can influence the activity of enzymes involved in nucleotide synthesis and degradation .

Transport and Distribution

The transport and distribution of 6-(2-Ethoxyphenyl)pyrimidin-4-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as nucleoside transporters, and can bind to proteins that facilitate its distribution within cells . The localization and accumulation of 6-(2-Ethoxyphenyl)pyrimidin-4-amine within specific tissues and cellular compartments can influence its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of 6-(2-Ethoxyphenyl)pyrimidin-4-amine is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, 6-(2-Ethoxyphenyl)pyrimidin-4-amine can be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and nucleic acid synthesis . Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and apoptosis .

Propiedades

IUPAC Name |

6-(2-ethoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDHZTIXXKBXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

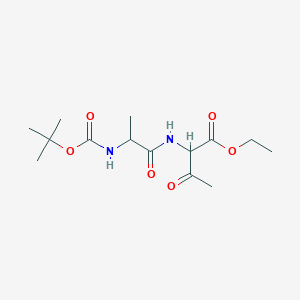

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R*,4R*)-4-Aminocyclohexyl]pivalamide hydrochloride](/img/structure/B1488125.png)

![1-({[(Oxolan-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1488131.png)